molecular formula C19H14Cl2N2O5 B2827843 6,8-dichloro-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2H-chromen-2-one CAS No. 831209-36-0

6,8-dichloro-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2H-chromen-2-one

Cat. No.: B2827843
CAS No.: 831209-36-0
M. Wt: 421.23
InChI Key: RHYWLORAJGAGTI-UHFFFAOYSA-N
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Description

6,8-Dichloro-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2H-chromen-2-one is a synthetic coumarin derivative featuring a piperazine linker substituted with a furan-2-carbonyl group at the 3-position of the chromen-2-one core. The compound’s structure combines the coumarin scaffold—a privileged structure in medicinal chemistry—with a piperazine-furanoyl hybrid moiety, which is hypothesized to enhance its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

6,8-dichloro-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O5/c20-12-8-11-9-13(19(26)28-16(11)14(21)10-12)17(24)22-3-5-23(6-4-22)18(25)15-2-1-7-27-15/h1-2,7-10H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYWLORAJGAGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.

    Chlorination: The chromen-2-one core is then chlorinated at positions 6 and 8 using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Attachment of the piperazine ring: The chlorinated chromen-2-one is reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the piperazine-1-carbonyl derivative.

    Introduction of the furan-2-carbonyl group: Finally, the furan-2-carbonyl group is introduced by reacting the piperazine derivative with furan-2-carbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of 6,8-dichloro-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2H-chromen-2-one follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6,8-dichloro-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2H-chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms at positions 6 and 8 can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atoms.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

6,8-dichloro-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2H-chromen-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-dichloro-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to specific receptors: The furan-2-carbonyl and piperazine groups allow the compound to bind to specific receptors in biological systems.

    Inhibiting enzyme activity: The compound may inhibit the activity of certain enzymes, leading to changes in cellular processes.

    Modulating signaling pathways: The compound can modulate signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and related analogs:

Compound Name Core Structure Substituent at 3-Position Key Functional Groups Biological Activity (if reported)
6,8-Dichloro-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2H-chromen-2-one Chromen-2-one Piperazine linked to furan-2-carbonyl Furanoyl, piperazine, dichloro Not explicitly reported
6,8-Dichloro-3-(3-methoxyphenyl)-2H-chromen-2-one () Chromen-2-one 3-Methoxyphenyl Methoxy, dichloro MARK4 inhibition (IC₅₀ = 7.8 µM)
3-(4-Sulphonylpiperazine-1-carbonyl)-2H-chromen-2-one derivatives () Chromen-2-one Piperazine linked to sulphonyl groups Sulphonyl, piperazine Antimicrobial potential (not quantified)
HBK14–HBK19 () Phenoxyethyl-piperazine Varied phenoxy and methoxyphenyl substituents Piperazine, methoxy, halogenated aryl Neurotropic/cardiotonic (hypothesized)
2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone () Piperazine-ethanone 2-Fluorobenzyl Fluorobenzyl, piperazine Antitumor activity (preliminary)
Key Observations:
  • Piperazine Linkage : The target compound shares a piperazine-carbonylic linker with and derivatives. However, the substitution at the piperazine nitrogen differs: furan-2-carbonyl in the target vs. sulphonyl () or fluorobenzyl (). These modifications influence lipophilicity and receptor binding .
  • Dichloro Substitution: The 6,8-dichloro pattern on the chromen-2-one core is shared with ’s MARK4 inhibitor.
  • Furanoyl vs. Aryl Groups: The furan-2-carbonyl group in the target compound introduces a heteroaromatic ring, contrasting with methoxyphenyl () or sulphonyl () substituents. Furan’s oxygen atom may participate in hydrogen bonding, affecting solubility and target affinity.
Comparison with Analog Syntheses:
  • : Sulphonyl-piperazine coumarins were synthesized via nucleophilic substitution of sulphonyl chlorides with 3-(piperazine-1-carbonyl)-coumarin in DCM with DIPEA .
  • : The 3-methoxyphenyl analog was prepared via Friedel-Crafts acylation or Suzuki coupling .
  • : Fluorobenzyl-piperazine derivatives utilized chloroacetyl chloride and piperazine intermediates in DCM .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability: Piperazine derivatives are prone to N-dealkylation, but the furanoyl group could mitigate this by sterically shielding the nitrogen .

Q & A

Q. What are the key synthetic pathways for 6,8-dichloro-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2H-chromen-2-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Preparation of the chromen-2-one core via Pechmann condensation or modified Kostanecki-Robinson reactions under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
  • Step 2 : Functionalization of the piperazine moiety. For example, coupling 1-(2-furoyl)piperazine (CAS 40172-95-0) to the chromenone core using carbodiimide coupling agents (e.g., BOP reagent, EDCI) in anhydrous dichloromethane or DMF, with trimethylamine as a base .
  • Critical Factors :
  • Temperature : Lower temperatures (0–5°C) minimize side reactions during coupling.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous drying to avoid hydrolysis.
  • Yield Optimization : Purification via flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (C₆H₆-hexane mixtures) improves purity (>95% by HPLC) .

Q. How is structural confirmation performed for this compound, and what analytical techniques are most reliable?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
  • NMR : ¹H and ¹³C NMR confirm regiochemistry of substituents (e.g., 6,8-dichloro positions) and piperazine-furan linkage. Key signals include:
  • Chromenone : δ 8.5–8.7 ppm (C3 carbonyl resonance).
  • Piperazine : δ 3.4–3.6 ppm (N-CH₂ protons) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~464.1 Da) and isotopic patterns for chlorine .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry; SHELX software is widely used for refinement .

Q. What are the primary biological targets or activities reported for this compound?

  • Methodological Answer :
  • Kinase Inhibition : Demonstrated inhibitory activity against MARK4 (IC₅₀ = 7.8 µM) via ATP-binding site competition, validated through kinase assays and molecular docking .
  • Anticancer Activity : Suppresses HepG2 cell viability (IC₅₀ = 15.9 µM) in MTT assays, with apoptosis confirmed via Annexin V/PI staining .
  • Mechanistic Studies : Western blotting (e.g., PARP cleavage) and flow cytometry are recommended to validate mode of action .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :
  • Analog Synthesis : Replace the furan-2-carbonyl group with bioisosteres (e.g., thiophene, pyridine) or modify the piperazine substituents (e.g., methyl, ethylphenyl) to assess steric/electronic effects .
  • In Silico Screening : Use MOE or AutoDock to predict binding affinities for kinase targets (e.g., RET, BRAF) based on substituent polarity and π-π stacking potential .
  • Biological Assay Design : Compare IC₅₀ values across analogs in parallel assays (e.g., NCI-60 cell line panel) to identify pharmacophores critical for activity .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values across studies)?

  • Methodological Answer :
  • Standardized Protocols : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and assay endpoints (e.g., luminescence vs. colorimetric readouts) .
  • Metabolic Stability Testing : Evaluate compound stability in microsomal assays (e.g., human liver microsomes) to identify rapid degradation as a source of variability .
  • Crystallographic Validation : Co-crystallize the compound with its target (e.g., MARK4) to confirm binding mode discrepancies .

Q. How can computational methods optimize the compound’s pharmacokinetic (PK) profile?

  • Methodological Answer :
  • ADME Prediction : Tools like SwissADME calculate logP (current: ~3.2), suggesting moderate permeability but potential CYP3A4 metabolism. Introduce polar groups (e.g., -OH, -SO₂NH₂) to enhance solubility .
  • Prodrug Design : Mask the piperazine carbonyl as an ester (e.g., ethyl carbonate) to improve oral bioavailability, with hydrolysis triggered by esterases in vivo .

Experimental Design & Data Analysis

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

  • Methodological Answer :
  • Twinned Data : Use SHELXD for initial phasing and SHELXL for refinement, applying twin laws (e.g., two-fold rotation) to resolve overlapping reflections .
  • Disorder Modeling : For flexible piperazine-furan moieties, apply restraints (e.g., DFIX, SIMU) during refinement to maintain geometry .

Q. How to design a robust SAR study when synthesizing derivatives with high structural similarity?

  • Methodological Answer :
  • Orthogonal Deprotection : Use Boc/Alloc protecting groups to sequentially modify substituents (e.g., piperazine vs. chromenone) without cross-reactivity .
  • Design of Experiments (DoE) : Apply factorial design (e.g., substituent size, logP) to minimize synthetic effort while maximizing SAR insights .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight464.3 g/mol
LogP (Predicted)3.2 (SwissADME)
MARK4 IC₅₀7.8 µM
HepG2 IC₅₀15.9 µM
Synthetic Yield (Optimized)68–72%

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